Thalidomide-O-C8-NH2 is synthesized from thalidomide through chemical modifications that introduce an amine group and an octyl chain. This compound falls under the classification of cereblon ligands, which are known to interact with the cereblon protein, a component of the E3 ubiquitin ligase complex involved in protein degradation pathways. The compound's structure allows it to selectively target specific proteins for degradation, making it a valuable tool in drug design and development.
The synthesis of Thalidomide-O-C8-NH2 typically involves several steps:
Thalidomide-O-C8-NH2 has a distinct molecular structure characterized by:
Thalidomide-O-C8-NH2 can undergo various chemical reactions:
These reactions are critical for modifying the compound's properties for specific applications in research and medicine.
Thalidomide-O-C8-NH2 exerts its biological effects primarily through its interaction with cereblon. The mechanism involves:
These properties are essential for determining suitable applications in research settings .
Thalidomide-O-C8-NH2 has several scientific uses:
Thalidomide, first synthesized in the 1950s, initially gained notoriety for its severe teratogenic effects, which led to catastrophic birth defects when administered to pregnant women. This tragedy, however, catalyzed pivotal reforms in drug regulatory frameworks worldwide [4] [8]. The compound’s rehabilitation began when researchers discovered its efficacy in treating erythema nodosum leprosum and multiple myeloma. A critical breakthrough emerged in 2010 when the Tokyo Institute of Technology identified Cereblon (Cereblon) as thalidomide’s primary biological target. This revealed that thalidomide exerts its effects by modulating the substrate specificity of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^Cereblon) [8] [10].
This mechanistic understanding transformed thalidomide from a therapeutic agent into a versatile molecular scaffold. Structural optimization yielded immunomodulatory drugs (Immunomodulatory Drugs) such as lenalidomide and pomalidomide, characterized by enhanced Cereblon-binding specificity and reduced off-target effects. These derivatives served as the foundation for targeted protein degradation technologies, particularly Proteolysis-Targeting Chimeras (Proteolysis Targeting Chimeras), which exploit endogenous ubiquitin-proteasome pathways [7] [10]. The evolution continued with derivatization of the phthalimide ring, introducing functional handles for linker conjugation. This innovation enabled the synthesis of Cereblon-recruiting ligand-linker conjugates like Thalidomide-O-C8-NH2, designed to bridge E3 ligases and target proteins [1] [5] [9].
Table 1: Key Thalidomide Analogs and Their Research Applications
Compound | CAS Number | Key Structural Feature | Primary Research Application |
---|---|---|---|
Thalidomide | 50-35-1 | Native phthalimide-glutarimide | Cereblon mechanism studies |
Lenalidomide | 191732-72-6 | 4-Amino-substituted glutarimide | Multiple myeloma, PROTAC design |
Pomalidomide | 19171-19-8 | 3-Amino-substituted glutarimide | Refractory myeloma, ternary complex optimization |
Thalidomide-O-C8-NH2 | 1957235-98-1 | C8 alkyl linker with terminal amine | PROTAC synthesis, E3 ligase recruitment |
Cereblon is a 442-amino acid substrate receptor protein encoded by the CRBN gene on chromosome 3p26.2. It functions as the critical substrate-recognition component within the CRL4^Cereblon E3 ubiquitin ligase complex, which comprises Cullin 4, RING-box protein 1, and DNA damage-binding protein 1 [10]. Cereblon’s physiological role includes regulating neuronal potassium channels and ubiquitinating endogenous substrates like glutamine synthetase and MEIS2 transcription factors [10]. Therapeutically, its significance lies in a hydrophobic binding pocket within its C-terminal domain that accommodates the glutarimide moiety of thalidomide and its analogs [8] [10].
Ligand binding induces conformational changes in Cereblon, creating neo-interfaces that recruit specific "neosubstrates" such as Ikaros family zinc finger proteins (IKZF1/3) or Casein kinase 1α. This recruitment leads to their ubiquitination and proteasomal degradation [2] [10]. Biophysical analyses reveal high-affinity interactions between thalidomide derivatives and Cereblon. For instance, thalidomide itself binds Cereblon with a dissociation constant of 8.5 nM, while optimized derivatives like SJ995973 exhibit sub-nanomolar binding affinity [10]. Notably, recent research demonstrates that Cereblon’s function extends beyond Immunomodulatory Drugs-dependent degradation. Wnt pathway activation triggers Cereblon-mediated ubiquitination of Casein kinase 1α independently of Immunomodulatory Drugs, highlighting its physiological role in developmental signaling [2] [6].
Table 2: E3 Ubiquitin Ligases Utilized in Targeted Protein Degradation
E3 Ligase | Endogenous Substrates | Small-Molecule Ligands | Key Advantages |
---|---|---|---|
Cereblon | IKZF1/3, Casein kinase 1α, MEIS2 | Thalidomide, Lenalidomide, Pomalidomide | High ligand specificity, deep mechanistic understanding |
Von Hippel-Lindau | HIF-1α | VH032 derivatives | Well-characterized ligand-binding domain |
MDM2 | p53 | Nutlin-3, Idasanutlin | Relevance in oncology |
IAP | Caspases | LCL161, MV1 | Apoptosis induction alongside degradation |
Thalidomide-O-C8-NH2 (chemical structure: C₁₉H₂₃N₃O₅; molecular weight: 373.4 g/mol) represents a rationally engineered ligand-linker conjugate designed to overcome limitations in early PROTAC architectures [9]. Its structure integrates three elements: (1) the tetracyclic phthalimide-glutarimide core responsible for Cereblon binding; (2) an ethylene glycol-based linker (O-C8) attached at the phthalimide C4 position; and (3) a terminal primary amine group (–NH₂) for conjugation to target protein ligands [1] [9]. The eight-unit polyethylene glycol linker provides optimal spatial flexibility, facilitating ternary complex formation between Cereblon and diverse target proteins.
This conjugate exhibits several advantages over earlier analogs:
In advanced PROTAC systems like dTAG-13, Thalidomide-O-C6/C8-NH2 conjugates degrade fusion proteins such as FKBP12F36V-Bromodomain and extraterminal domain proteins. This application validates their utility in biological target validation studies [9]. Furthermore, these conjugates facilitate the degradation of challenging targets including transcription factors (e.g., BRD4) and kinases (e.g., CDK9), demonstrating versatility across target classes [3] [7]. The structural modularity of Thalidomide-O-C8-NH2—permitting linker length optimization and warhead interchangeability—positions it as a cornerstone in next-generation degrader therapeutics, enabling precise manipulation of the cellular proteome.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0